molecular formula C11H23N3O2S B2597977 4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1790905-18-8

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2597977
CAS RN: 1790905-18-8
M. Wt: 261.38
InChI Key: KTPDBSUHPOBIQY-UHFFFAOYSA-N
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Description

“4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide” is a chemical compound that has been used in diverse scientific research. Its unique structure allows for intricate analyses of biological reactions, making it an invaluable tool in drug discovery and enzyme studies. The molecule contains a total of 48 bond(s), including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 sulfonamide(s) (thio) .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 48 bond(s), including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 sulfonamide(s) (thio) .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C9H17N3O, with an average mass of 183.251 Da and a monoisotopic mass of 183.137161 Da .

Scientific Research Applications

Development of Receptor Antagonists

A study by Luo Yan et al. (2006) introduced a new method for the preparation of sulfonamides, targeting the development of adenosine A2B receptor antagonists. This research highlighted the challenges in standard reactions for sulfonamide formation and proposed an innovative approach using p-nitrophenoxide as a leaving group. The resulting sulfonamides showed significantly higher potency at A2B receptors compared to their parent sulfonates, with the most active compound exhibiting a Ki value of 3.6 nM for the human A2B receptor, combined with high selectivity versus other adenosine receptor subtypes (Luo Yan et al., 2006).

Synthesis of Novel Heterocyclic Compounds

M. E. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at serving as antibacterial agents. This endeavor involved reacting a precursor with a variety of active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives. These newly synthesized compounds underwent testing for antibacterial activity, with several showing high activities (M. E. Azab et al., 2013).

Anticancer and Antiviral Agents

A comprehensive review by A. Scozzafava et al. (2003) on sulfonamides uncovered their significant role as anticancer and antiviral agents. This class of drugs was shown to possess a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and diuretic effects. Specifically, structurally novel sulfonamide derivatives have demonstrated substantial antitumor activity both in vitro and in vivo. These derivatives work through various mechanisms such as carbonic anhydrase inhibition, cell cycle perturbation, and angiogenesis inhibition, among others. Some sulfonamide derivatives have progressed to clinical trials for the treatment of different cancer types (A. Scozzafava et al., 2003).

Mechanism of Action

Future Directions

The future directions of “4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide” and similar compounds could involve further exploration of their synthesis methods and potential applications in drug discovery and enzyme studies. Further studies are needed to address exposure–efficacy relationships to improve dosing .

properties

IUPAC Name

4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2S/c1-12(2)17(15,16)14-9-7-13(8-10-14)11-5-3-4-6-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDBSUHPOBIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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